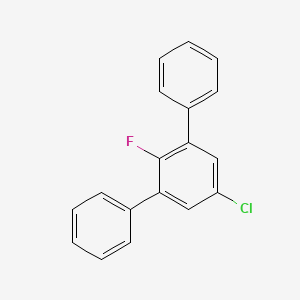
5-chloro-2-fluoro-1,3-diphenylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-fluoro-1,3-diphenylbenzene is an aromatic compound characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-fluoro-1,3-diphenylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by halogenation. The general steps are as follows:
Friedel-Crafts Acylation: The benzene ring undergoes acylation using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form an acylated benzene intermediate.
Reduction: The acyl group is then reduced to an alkyl group using a reducing agent like zinc amalgam in hydrochloric acid (Clemmensen reduction).
Halogenation: The resulting compound is subjected to halogenation using chlorine and fluorine sources under controlled conditions to introduce the chlorine and fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-fluoro-1,3-diphenylbenzene can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the presence of electron-withdrawing groups (chlorine and fluorine), the compound can participate in further electrophilic substitution reactions.
Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) can be used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate the substitution of halogen atoms.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine would yield brominated derivatives, while nucleophilic substitution with sodium hydroxide could produce hydroxylated products.
Scientific Research Applications
5-chloro-2-fluoro-1,3-diphenylbenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and liquid crystals.
Pharmaceutical Research: It may be explored for its potential biological activity and used in the development of new drugs.
Chemical Research: The compound is studied for its reactivity and properties, contributing to the understanding of aromatic chemistry.
Mechanism of Action
The mechanism of action of 5-chloro-2-fluoro-1,3-diphenylbenzene in chemical reactions involves the interaction of its electron-withdrawing groups (chlorine and fluorine) with electrophiles or nucleophiles. These interactions influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-fluorobenzene: Similar in structure but lacks the additional phenyl groups.
2,4-dichloro-1-fluorobenzene: Contains two chlorine atoms and one fluorine atom on the benzene ring.
2-fluoro-1,3-diphenylbenzene: Similar but lacks the chlorine atom.
Uniqueness
5-chloro-2-fluoro-1,3-diphenylbenzene is unique due to the specific positioning of the chlorine and fluorine atoms along with the presence of two phenyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Properties
Molecular Formula |
C18H12ClF |
|---|---|
Molecular Weight |
282.7 g/mol |
IUPAC Name |
5-chloro-2-fluoro-1,3-diphenylbenzene |
InChI |
InChI=1S/C18H12ClF/c19-15-11-16(13-7-3-1-4-8-13)18(20)17(12-15)14-9-5-2-6-10-14/h1-12H |
InChI Key |
QJEXFCYSSSEZOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2F)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


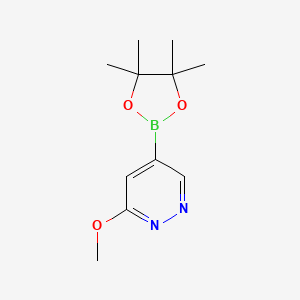
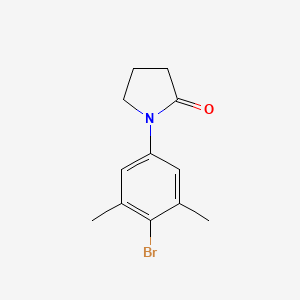
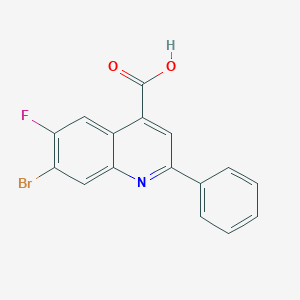
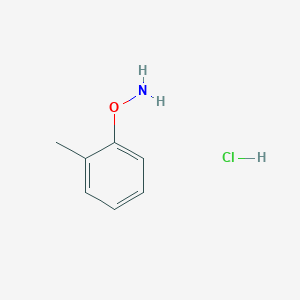
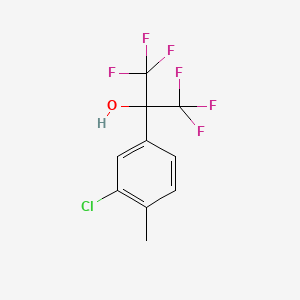
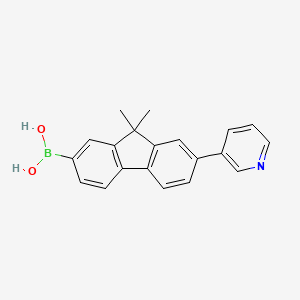
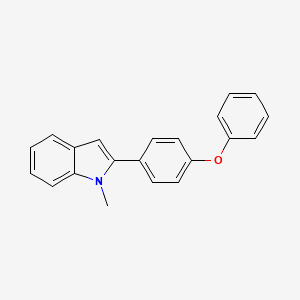
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbonyl Chloride](/img/structure/B13696772.png)
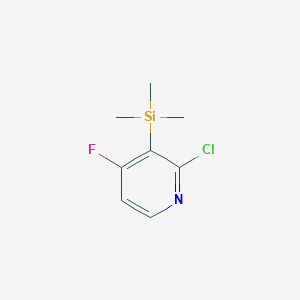
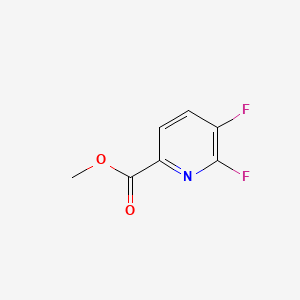
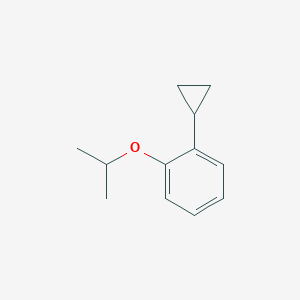


![4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole](/img/structure/B13696804.png)
